molecular formula C14H10BrIO B1293249 2-(3-Bromophenyl)-4'-iodoacetophenone CAS No. 898783-92-1

2-(3-Bromophenyl)-4'-iodoacetophenone

Cat. No. B1293249
M. Wt: 401.04 g/mol
InChI Key: CWCSWYWCADTXIN-UHFFFAOYSA-N
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Description

The compound "2-(3-Bromophenyl)-4'-iodoacetophenone" is a halogenated acetophenone derivative, which is a class of organic compounds characterized by a phenyl ring attached to an acetyl group, with additional halogen atoms attached to the aromatic rings. These compounds are of significant interest due to their potential applications in organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of halogenated acetophenones, such as "2-(3-Bromophenyl)-4'-iodoacetophenone," often involves halogenation reactions where bromine or iodine atoms are introduced into the aromatic ring. For instance, the synthesis of related compounds has been demonstrated through the use of palladium-catalyzed cross-coupling reactions. In one study, o-iodobiphenyls were coupled with o-bromobenzyl alcohols to afford polycyclic aromatic hydrocarbons . Another approach involved the synthesis of 2-arylindoles from anilines and bromo-hydroxyacetophenone using palladium-catalyzed cyclization . These methods highlight the versatility of palladium-catalyzed reactions in constructing complex molecules with multiple halogen substituents.

Molecular Structure Analysis

The molecular structure of "2-(3-Bromophenyl)-4'-iodoacetophenone" would feature a biphenyl core with bromine and iodine substituents on the phenyl rings. The presence of these heavy halogens is likely to influence the electronic properties of the molecule, as well as its reactivity. The steric and electronic effects of the substituents can also impact the molecule's conformation and overall stability.

Chemical Reactions Analysis

Halogenated acetophenones are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including nucleophilic aromatic substitution, where the halogen atom is replaced by another nucleophile. They can also participate in cross-coupling reactions, such as the Suzuki reaction, to form biaryl compounds . Additionally, the carbonyl group in acetophenones can be involved in condensation reactions, contributing to the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(3-Bromophenyl)-4'-iodoacetophenone" would be influenced by the presence of halogen atoms. These compounds typically have higher molecular weights and are more polar than their non-halogenated counterparts. The boiling and melting points of similar halogenated acetophenones have been determined, and these properties are crucial for the purification and handling of these compounds . The spectroscopic properties, such as NMR and IR spectra, are also essential for the structural characterization of these molecules .

Scientific Research Applications

  • Anticancer Activity

    • Field : Pharmacology
    • Application : The compound is used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have been studied for their anticancer activity .
    • Method : The title compounds were prepared in three steps, starting from substituted anilines .
    • Results : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
  • Versatile Synthetic Material

    • Field : Material Science
    • Application : 9-(3-Bromophenyl)-9H-carbazole, a compound with a similar structure, is a versatile synthetic material with a wide range of uses, from its ability to act as a fluorescent dye in biological studies to its use as a precursor for the synthesis of other compounds.
    • Results : BP-9C is a stable, non-toxic, and non-mutagenic compound that can be safely used in laboratory experiments.
  • Synthesis of Imidazo[2,1-b]oxazole

    • Field : Organic Chemistry
    • Application : The compound is used in the microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide to afford 2-(3-bromophenyl)imidazo[2,1-b]oxazole .
    • Method : The reaction was carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent .
  • Synthesis of Organic Electroluminescent Device Materials

    • Field : Material Science
    • Application : The compound is used in the synthesis of organic electroluminescent device materials .
    • Method : The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent afforded 2-(3-bromophenyl)imidazo[2,1-b]oxazole .
  • Pharmaceutical Applications

    • Field : Pharmacology
    • Application : The compound is present in a variety of pharmaceutically interesting compounds with activities such as p38 MAP kinase inhibition, RAF kinase inhibition, androstane receptor agonism, inhibition of the RAFs-MEK1/2-ERK1/2 signalling pathway in triple-negative breast cancer cells, MAP kinase inhibition, and TFG-β inhibition .
  • Synthesis of 2-(3-Bromophenyl)propan-2-ol

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of 2-(3-Bromophenyl)propan-2-ol .
  • Synthesis of 3-Phenylcoumarin Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of 3-phenylcoumarin derivatives, which are excellent starting materials for more complex natural products .
  • Preparation of Organic Electroluminescent Device Materials

    • Field : Material Science
    • Application : The compound is used in the preparation of organic electroluminescent device materials .
    • Method : The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent afforded 2-(3-bromophenyl)imidazo[2,1-b]oxazole .
  • Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions .

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It would also include information on how to handle and store the compound safely.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions that could be explored, potential applications of the compound, or ways to improve its synthesis.


I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

2-(3-bromophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCSWYWCADTXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642294
Record name 2-(3-Bromophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-4'-iodoacetophenone

CAS RN

898783-92-1
Record name 2-(3-Bromophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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